1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one
Description
The compound 1-(3-Methylbicyclo[2.2.1]hept-5-en-2-yl)pent-1-en-3-one features a norbornene-derived bicyclic scaffold (bicyclo[2.2.1]hept-5-ene) substituted with a methyl group at position 3 and a conjugated enone chain (pent-1-en-3-one). This structure combines the steric rigidity of the bicyclic system with the electrophilic reactivity of the α,β-unsaturated ketone.
Properties
CAS No. |
60988-94-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(E)-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-1-en-3-one |
InChI |
InChI=1S/C13H18O/c1-3-12(14)6-7-13-9(2)10-4-5-11(13)8-10/h4-7,9-11,13H,3,8H2,1-2H3/b7-6+ |
InChI Key |
MSQLZRZGIRNXDS-VOTSOKGWSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C1C(C2CC1C=C2)C |
Canonical SMILES |
CCC(=O)C=CC1C(C2CC1C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
Research Findings and Data Tables
Comparative Physicochemical Properties
Biological Activity
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one, with the CAS number 60988-94-5, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18O
- Molar Mass : 190.28 g/mol
- CAS Number : 60988-94-5
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
- Enzymatic Interactions : Investigations into the enzymatic pathways influenced by this compound reveal potential interactions with steroid metabolism.
Antimicrobial Activity
Research has indicated that 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one shows promising antimicrobial effects against various pathogens. For instance, studies conducted on its efficacy against Escherichia coli and Staphylococcus aureus demonstrated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Enzymatic Interactions
Research into the metabolic pathways influenced by this compound highlights its interaction with enzymes involved in steroid biosynthesis. For example, studies have shown that it can modulate the activity of 3β-HSD (3β-hydroxysteroid dehydrogenase), an enzyme critical for steroid hormone production.
Case Study: Aspergillus niger Transformation
A notable case study involves the biotransformation of steroids using Aspergillus niger. This fungus has been shown to convert steroids through specific metabolic pathways, including those influenced by compounds similar to 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one. The findings suggest that such compounds could enhance or inhibit steroid transformations, impacting therapeutic outcomes in steroid-based treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
